oxalic acid;dihydrate

Catalog No.
S1938337
CAS No.
286367-59-7
M.F
C2H6O6
M. Wt
128.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oxalic acid;dihydrate

CAS Number

286367-59-7

Product Name

oxalic acid;dihydrate

IUPAC Name

oxalic acid;dihydrate

Molecular Formula

C2H6O6

Molecular Weight

128.05 g/mol

InChI

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2/i1+1,2+1;;

InChI Key

GEVPUGOOGXGPIO-BQTCFENJSA-N

SMILES

C(=O)(C(=O)O)O.O.O

Canonical SMILES

C(=O)(C(=O)O)O.O.O

Isomeric SMILES

[13C](=O)([13C](=O)O)O.O.O

Oxalic acid dihydrate, with the chemical formula C2H2O42H2O\text{C}_2\text{H}_2\text{O}_4\cdot 2\text{H}_2\text{O}, is a white crystalline solid that is highly soluble in water. It is the dihydrate form of oxalic acid, which is the simplest dicarboxylic acid. The compound has a molar mass of approximately 126.07 g/mol and is often encountered in its hydrated form, which includes two molecules of water for each molecule of oxalic acid . Oxalic acid is naturally found in various plants, particularly in the genus Oxalis, and is known for its high acidity compared to other organic acids, such as acetic acid .

Oxalic acid dihydrate exhibits a variety of chemical behaviors typical of carboxylic acids. It can undergo:

  • Dehydration: Upon heating, it loses water to form anhydrous oxalic acid.
  • Neutralization: Reacts with bases to form oxalate salts.
  • Esterification: Forms esters when reacted with alcohols, producing compounds like dimethyl oxalate.
  • Reduction: Acts as a reducing agent in various reactions .

The dissociation reactions of oxalic acid can be represented as follows:

  • H2C2O4HC2O4+H+\text{H}_2\text{C}_2\text{O}_4\rightleftharpoons \text{HC}_2\text{O}_4^-+\text{H}^+
    • pKa1=1.27pK_a1=1.27
  • HC2O4C2O42+H+\text{HC}_2\text{O}_4^-\rightleftharpoons \text{C}_2\text{O}_4^{2-}+\text{H}^+
    • pKa2=4.27pK_a2=4.27 .

In biological systems, oxalic acid dihydrate plays significant roles. Its conjugate base, the oxalate ion, acts as a competitive inhibitor of lactate dehydrogenase, an enzyme crucial for anaerobic metabolism. This inhibition can impact energy production in cells and has implications for cancer research, as it may hinder tumor growth by affecting metabolic pathways . Additionally, excessive consumption of oxalic acid can lead to toxicity, particularly affecting calcium absorption and potentially leading to kidney stone formation due to calcium oxalate precipitation .

Oxalic acid dihydrate can be synthesized through various methods:

  • Oxidation of carbohydrates: For instance, glucose can be oxidized using potassium permanganate or nitric acid to yield oxalic acid.
  • Neutralization reactions: Reacting carbon monoxide with sodium hydroxide or sodium carbonate at high temperatures can produce sodium oxalate, which can then be converted into oxalic acid through acidification .
  • Biological synthesis: Certain fungi and plants naturally produce oxalic acid through metabolic pathways involving glycolysis and the citric acid cycle .

Oxalic acid dihydrate has several practical applications:

  • Cleaning agents: It is used in rust removal and as a bleaching agent in wood treatment.
  • Chemical synthesis: Serves as a precursor for various chemicals, including dyes and pharmaceuticals.
  • Analytical chemistry: Used as a standard in titrations and as a buffering agent due to its diprotic nature .
  • Agriculture: Employed in soil treatment to correct calcium deficiencies and improve plant growth.

Studies on the interactions involving oxalic acid dihydrate focus on its effects on biological systems and its role in various chemical processes. Research indicates that it can influence metabolic pathways by acting as an inhibitor or substrate for specific enzymes. Additionally, its interactions with metal ions are significant; it forms complexes that can affect metal bioavailability in soils and biological systems .

Oxalic acid dihydrate shares similarities with several other dicarboxylic acids. Here are some comparisons highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Malonic AcidC3H4O4\text{C}_3\text{H}_4\text{O}_4Two carbon atoms between carboxyl groups; used in organic synthesis.
Succinic AcidC4H6O4\text{C}_4\text{H}_6\text{O}_4Four carbon atoms; important in the citric acid cycle.
Fumaric AcidC4H4O4\text{C}_4\text{H}_4\text{O}_4Unsaturated dicarboxylic acid; used in food additives.
Maleic AcidC4H4O4\text{C}_4\text{H}_4\text{O}_4Isomer of fumaric acid; used in polymer production.

Oxalic acid dihydrate is unique due to its strong acidity and ability to chelate metal ions effectively, making it particularly useful in both industrial applications and biological contexts .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Dates

Modify: 2024-02-18

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